Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Overview
Description
Mechanism of Action
Sodium 3,3’,3’‘-phosphinetriyltribenzenesulfonate, also known as Triphenylphosphine-3,3’,3’'-trisulfonic acid trisodium salt or TPPTS, is a water-soluble phosphine . It is an organic compound that forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) .
Target of Action
The primary targets of TPPTS are transition metals like Rh, Ru, and Pd. It forms complexes with these metals, which are used as catalysts in various chemical reactions .
Mode of Action
TPPTS acts as a ligand, binding to the transition metals to form water-soluble complexes . This interaction enhances the solubility of these metal complexes in water, enabling them to function as catalysts in aqueous environments .
Biochemical Pathways
The biochemical pathways affected by TPPTS are those involving reactions catalyzed by the metal complexes it forms. For instance, the Rhodium complex of TPPTS is used in the industrial production of butyraldehyde .
Result of Action
The result of TPPTS action is the facilitation of various chemical reactions in aqueous environments. By forming water-soluble complexes with transition metals, TPPTS enables these metals to act as catalysts in reactions that would otherwise be difficult to carry out in water .
Biochemical Analysis
Biochemical Properties
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, it forms complexes with metals such as rhodium, nickel, and palladium, which are used in catalytic reactions like hydroformylation and hydrocyanation . These metal complexes are water-soluble, which enhances their reactivity and efficiency in aqueous environments.
Cellular Effects
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metals allows it to participate in catalytic reactions within cells, thereby influencing metabolic pathways and energy production . Additionally, it can modulate the activity of certain enzymes, leading to changes in cellular functions and processes.
Molecular Mechanism
At the molecular level, sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can then interact with enzymes and proteins to either inhibit or activate their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate vary with different dosages in animal models. At low doses, it can enhance catalytic reactions and improve metabolic processes. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm.
Metabolic Pathways
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate catalytic reactions, such as hydroformylation and hydrocyanation . These reactions are crucial for the synthesis of various biochemical compounds and intermediates. The compound’s ability to form water-soluble complexes with metals enhances its participation in these metabolic pathways, leading to increased metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its catalytic effects . The compound’s water solubility also facilitates its distribution within aqueous environments, ensuring its availability for biochemical reactions.
Subcellular Localization
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is localized to specific subcellular compartments, such as the cytoplasm and organelles, where it can interact with enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its activity and function. The compound’s localization is crucial for its role in catalysis and other biochemical processes.
Preparation Methods
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is synthesized by the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid . The reaction conditions typically involve dissolving triphenylphosphine in oleum, where it is protonated and subsequently undergoes sulfonation . This process results in the formation of the desired trisodium salt.
Chemical Reactions Analysis
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonate derivatives.
Substitution: It can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Complexation: It forms complexes with transition metals such as rhodium, ruthenium, and palladium.
Common reagents used in these reactions include sulfur trioxide for sulfonation and various metal salts for complexation. The major products formed from these reactions are typically metal-phosphine complexes that are water-soluble and can be used in catalytic processes .
Scientific Research Applications
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in water-organic two-phase systems.
Biology and Medicine: Its water-soluble nature makes it useful in biological studies where water-soluble catalysts are required.
Comparison with Similar Compounds
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate is unique due to its water solubility and ability to form stable complexes with transition metals. Similar compounds include:
Triphenylphosphine: Unlike sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate, triphenylphosphine is not water-soluble and forms less stable complexes with metals.
Tris(2-carboxyethyl)phosphine: This compound is also water-soluble but is primarily used as a reducing agent rather than a ligand for metal complexation.
The uniqueness of sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate lies in its combination of water solubility and strong complexation ability with transition metals, making it highly valuable in catalytic applications .
Properties
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJTCUQMQREFZ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Na3O9PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213972 | |
Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18438 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63995-70-0 | |
Record name | TPPTS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063995700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TPPTS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUE9W42Q27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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